Cas no 1805511-57-2 (4-Cyano-3-ethyl-2-hydroxyphenylacetic acid)
4-Cyano-3-ethyl-2-hydroxyphenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-3-ethyl-2-hydroxyphenylacetic acid
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- Inchi: 1S/C11H11NO3/c1-2-9-8(6-12)4-3-7(11(9)15)5-10(13)14/h3-4,15H,2,5H2,1H3,(H,13,14)
- InChI Key: YPQSCIFBRMWQHL-UHFFFAOYSA-N
- SMILES: OC1C(=CC=C(C#N)C=1CC)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 281
- XLogP3: 1.5
- Topological Polar Surface Area: 81.3
4-Cyano-3-ethyl-2-hydroxyphenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010001909-1g |
4-Cyano-3-ethyl-2-hydroxyphenylacetic acid |
1805511-57-2 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
4-Cyano-3-ethyl-2-hydroxyphenylacetic acid Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 4-Cyano-3-ethyl-2-hydroxyphenylacetic acid
Comprehensive Overview of 4-Cyano-3-ethyl-2-hydroxyphenylacetic acid (CAS No. 1805511-57-2): Properties, Applications, and Industry Insights
4-Cyano-3-ethyl-2-hydroxyphenylacetic acid (CAS No. 1805511-57-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This cyano-substituted phenylacetic acid derivative exhibits a molecular framework combining a hydroxyl group, ethyl substituent, and carboxylic acid functionality, making it a versatile intermediate for synthetic applications. Researchers are particularly interested in its potential as a building block for bioactive molecules, given its ability to participate in hydrogen bonding and electrophilic reactions.
The compound's molecular formula C11H11NO3 and molecular weight 205.21 g/mol place it in a category of mid-weight aromatic acids with balanced polarity. Its solubility profile—moderate in polar organic solvents like methanol or dimethyl sulfoxide (DMSO) but limited in water—makes it suitable for controlled reaction conditions. Recent studies highlight its role in developing non-steroidal anti-inflammatory drug (NSAID) analogs, where the 2-hydroxyphenylacetic acid core mimics salicylate-based structures while the cyano group offers metabolic stability.
In the context of green chemistry trends, 4-Cyano-3-ethyl-2-hydroxyphenylacetic acid has been evaluated for atom-efficient synthesis routes. A 2023 study demonstrated its production via microwave-assisted cyanation, reducing reaction times by 60% compared to conventional methods. This aligns with industry demands for sustainable pharmaceutical intermediates, a frequently searched topic in AI-driven chemical research platforms. The compound's thermal stability (decomposition point >200°C) also makes it compatible with high-temperature processes.
Analytical characterization of CAS 1805511-57-2 typically involves HPLC purity assessment (often >98%) and NMR spectral validation. The 1H NMR spectrum shows distinctive peaks at δ 7.8 ppm (aromatic proton adjacent to cyano), δ 6.9 ppm (hydroxyl-substituted aromatic), and δ 3.7 ppm (acetic acid CH2), serving as quality control markers. These analytical protocols are crucial given the compound's application in preclinical drug development, where impurity profiles directly impact biological testing outcomes.
Emerging applications include its use as a ligand precursor in transition metal catalysis, particularly for C-C coupling reactions. The ortho-hydroxyl group facilitates chelation to metals like palladium or copper, while the electron-withdrawing cyano group modulates reactivity—a feature explored in recent cross-coupling reaction optimization studies. This dual functionality addresses a common search query: "how to improve catalyst efficiency in aromatic systems."
From a supply chain perspective, 4-Cyano-3-ethyl-2-hydroxyphenylacetic acid is typically available in gram-to-kilogram quantities with custom synthesis options. Storage recommendations emphasize protection from moisture (desiccated at 2-8°C) due to the hydrolytic sensitivity of the cyano group. These practical considerations are frequently overlooked in literature but highly relevant to laboratory technicians and process chemists searching for handling guidelines.
Future research directions may explore its enantioselective applications, as the chiral center at the acetic acid side chain could yield stereospecific derivatives. Computational chemistry studies predict moderate blood-brain barrier permeability (LogP ~1.8), suggesting potential CNS-active molecule development—a hot topic in neuropharmacology forums. However, comprehensive toxicological profiling remains pending, an area where AI-powered predictive toxicology models could provide valuable preliminary data.
The compound's patent landscape shows increasing activity since 2020, particularly in heterocyclic compound synthesis patents. Its cost-effectiveness compared to similar multifunctional aromatic acids makes it attractive for generic drug formulation research. These economic factors, combined with its structural versatility, position CAS 1805511-57-2 as a noteworthy candidate in the evolving fine chemicals market.
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